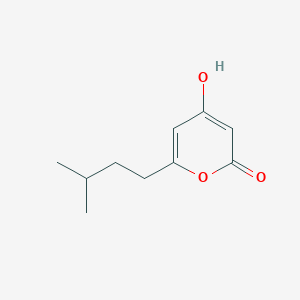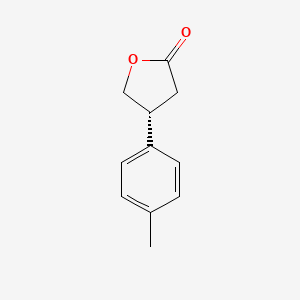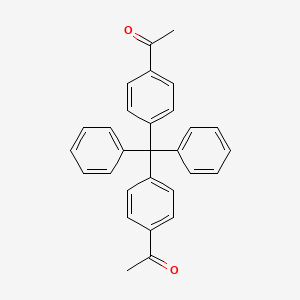![molecular formula C12H15BrN2O2S B12577794 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 631898-00-5](/img/structure/B12577794.png)
6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesisThe reaction conditions often require the use of palladium catalysts, solvents like dimethylformamide (DMF), and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Heck coupling, are commonly used to modify the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Heck coupling can introduce various functional groups to the thienopyrimidine scaffold, potentially leading to new derivatives with enhanced biological activity .
科学的研究の応用
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential as a lead compound in the development of epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are crucial in the treatment of cancers such as non-small-cell lung cancer and EGFR-positive breast cancer .
作用機序
The mechanism of action of 6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as the ATP-binding site of EGFR. By inhibiting this site, the compound can prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Uniqueness
6-Bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thienopyrimidine derivatives. The presence of the propoxy and propyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development.
特性
CAS番号 |
631898-00-5 |
|---|---|
分子式 |
C12H15BrN2O2S |
分子量 |
331.23 g/mol |
IUPAC名 |
6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H15BrN2O2S/c1-3-5-15-11(16)8-7-9(13)18-10(8)14-12(15)17-6-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
SHIIIVHYHHZLFW-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=C(N=C1OCCC)SC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)

![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)

![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
